REACTION_CXSMILES
|
[CH2:1]([O:3][C:4](=[O:18])[C:5](=[O:17])[NH:6][C:7]1[CH:8]=[CH:9][CH:10]=[C:11]2[C:16]=1[N:15]=[CH:14][CH:13]=[CH:12]2)[CH3:2].[Br:19]Br>C(O)(=O)C>[CH2:1]([O:3][C:4](=[O:18])[C:5]([NH:6][C:7]1[CH:8]=[CH:9][C:10]([Br:19])=[C:11]2[C:16]=1[N:15]=[CH:14][CH:13]=[CH:12]2)=[O:17])[CH3:2]
|
Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(C(NC=1C=CC=C2C=CC=NC12)=O)=O
|
Name
|
|
Quantity
|
15.7 g
|
Type
|
reactant
|
Smiles
|
BrBr
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred at room temperature for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The solid was collected by filtration
|
Type
|
WASH
|
Details
|
washed with ether
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(C(=O)NC=1C=CC(=C2C=CC=NC12)Br)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 23.5 g | |
YIELD: PERCENTYIELD | 69% | |
YIELD: CALCULATEDPERCENTYIELD | 88.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |